molecular formula C12H11N3O2 B2630276 5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid CAS No. 2137672-68-3

5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid

Cat. No.: B2630276
CAS No.: 2137672-68-3
M. Wt: 229.239
InChI Key: JLBXFWUGWYQVEE-UHFFFAOYSA-N
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Description

5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C12H11N3O2 It is a pyrimidine derivative characterized by the presence of a methylamino group attached to a phenyl ring, which is further connected to a pyrimidine ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

    Methylation of the Amino Group: The amino group on the phenyl ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(Amino)phenyl]pyrimidine-2-carboxylic acid: Similar structure but lacks the methyl group on the amino group.

    5-[3-(Dimethylamino)phenyl]pyrimidine-2-carboxylic acid: Contains an additional methyl group on the amino group.

    5-[3-(Methoxy)phenyl]pyrimidine-2-carboxylic acid: The amino group is replaced by a methoxy group.

Uniqueness

5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[3-(methylamino)phenyl]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-13-10-4-2-3-8(5-10)9-6-14-11(12(16)17)15-7-9/h2-7,13H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXFWUGWYQVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C2=CN=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137672-68-3
Record name 5-[3-(methylamino)phenyl]pyrimidine-2-carboxylic acid
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